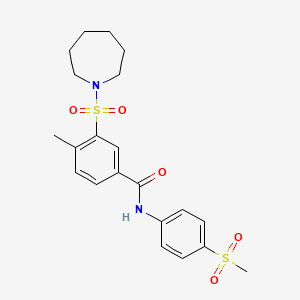
3-(azepan-1-ylsulfonyl)-4-methyl-N-(4-(methylsulfonyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as benzenesulfonamides. These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring linked to a sulfonamide group and an azepane ring. The exact structure would depend on the positions of these groups.Chemical Reactions Analysis
Benzenesulfonamides, such as this compound, are generally stable under normal conditions. They can participate in various chemical reactions, particularly those involving the sulfonamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Benzenesulfonamides are typically solid at room temperature and are soluble in organic solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-methyl-N-(4-methylsulfonylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S2/c1-16-7-8-17(15-20(16)30(27,28)23-13-5-3-4-6-14-23)21(24)22-18-9-11-19(12-10-18)29(2,25)26/h7-12,15H,3-6,13-14H2,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDYTYKLUGHJIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)S(=O)(=O)N3CCCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepan-1-ylsulfonyl)-4-methyl-N-(4-(methylsulfonyl)phenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


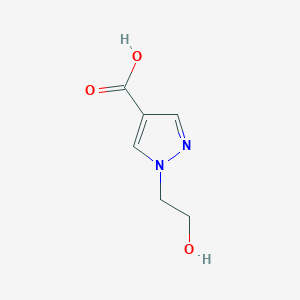
![2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate](/img/structure/B2395504.png)
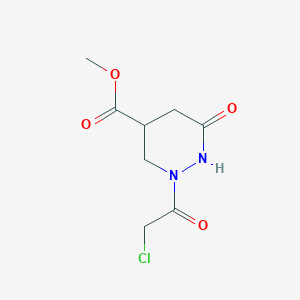
![5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]](/img/structure/B2395506.png)
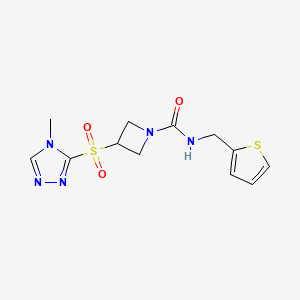
![Propyl[2-(thiophen-2-yl)ethyl]amine](/img/structure/B2395509.png)
![{4-Aminobicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B2395511.png)
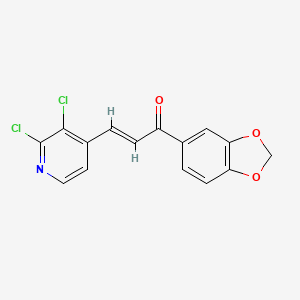

![N-(3-methoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2395519.png)
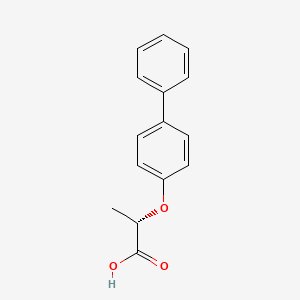
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2395521.png)
![2-amino-N-[cyano(2-fluorophenyl)methyl]-5-nitrobenzamide](/img/structure/B2395523.png)